molecular formula C13H19ClN2O2 B1512671 tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate CAS No. 1188265-90-8

tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate

Cat. No.: B1512671
CAS No.: 1188265-90-8
M. Wt: 270.75 g/mol
InChI Key: NSTYMMMUEUICHR-UHFFFAOYSA-N
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Description

tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate is a synthetic compound. Its structure comprises a tert-butyl group, a phenyl ring with a chlorine substituent, and a carbamate group connected to an aminoethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Step: : The synthesis typically begins with 3-(2-aminoethyl)-5-chlorophenol. This compound undergoes a reaction with tert-butyl chloroformate.

  • Reaction Conditions: : The reaction is conducted in an organic solvent like dichloromethane at low temperatures, generally under inert atmosphere conditions to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production scales up the laboratory synthesis route, optimizing conditions to increase yield and efficiency. Continuous flow reactors might be used for large-scale synthesis, ensuring consistent product quality and minimizing the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions due to the electron-withdrawing chlorine and carbamate groups.

  • Hydrolysis: : Under acidic or basic conditions, the carbamate group can be hydrolyzed to produce the corresponding amine and alcohol.

  • Oxidation and Reduction: : The aminoethyl group can be oxidized to form imines or reduced to yield ethylamines.

Common Reagents and Conditions

  • Substitution: : Reagents like nitrating agents or halogens under catalyzed conditions.

  • Hydrolysis: : Acidic or basic aqueous solutions at elevated temperatures.

  • Oxidation: : Using oxidizing agents like potassium permanganate.

  • Reduction: : Utilizing reducing agents like lithium aluminum hydride.

Major Products Formed

  • Substitution Reactions: : Derivatives of the phenyl ring with various substituents.

  • Hydrolysis: : Amine and alcohol products.

  • Oxidation and Reduction: : Imines or ethylamines.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis due to its functional groups.

  • Biology: : Investigated for its potential roles in various biochemical pathways.

  • Medicine: : Explored for therapeutic applications, especially in drug design targeting specific enzymes or receptors.

  • Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets. The carbamate group can form hydrogen bonds, while the aminoethyl chain can engage in ionic interactions. These properties make it a versatile molecule in biochemical assays and drug development.

Comparison with Similar Compounds

tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate is unique due to its combination of functional groups, which confer distinct reactivity and application profiles. Similar compounds might include:

  • tert-Butyl (3-(2-aminoethyl)-5-methylphenyl)carbamate: : Different reactivity due to the presence of a methyl group.

  • tert-Butyl (3-(2-aminoethyl)-5-fluorophenyl)carbamate: : Fluorine substituent alters electronic properties.

Each of these similar compounds has unique characteristics that might make them suitable for different applications or reaction conditions.

There you have it—a detailed look at this compound. Anything else you'd like to explore about this compound?

Properties

IUPAC Name

tert-butyl N-[3-(2-aminoethyl)-5-chlorophenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-11-7-9(4-5-15)6-10(14)8-11/h6-8H,4-5,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTYMMMUEUICHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855932
Record name tert-Butyl [3-(2-aminoethyl)-5-chlorophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-90-8
Record name 1,1-Dimethylethyl N-[3-(2-aminoethyl)-5-chlorophenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188265-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-(2-aminoethyl)-5-chlorophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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